molecular formula C8H8BrN B1520219 2-Bromo-6-cyclopropylpyridine CAS No. 1086381-26-1

2-Bromo-6-cyclopropylpyridine

Cat. No. B1520219
Key on ui cas rn: 1086381-26-1
M. Wt: 198.06 g/mol
InChI Key: ZVQSZDKUCGKHQL-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

A flame dried flask was charged with dry THF (75 mL) and chilled to −78° C. To this was added n-BuLi (9.90 mL, 24.7 mmol, 2.5 M in hexanes), followed by the slow addition of a THF (25 mL) solution of the 2-bromo-6-cyclopropylpyridine (4.90 g, 24.7 mmol) over a 15 minute period). The mixture was stirred at −78° C. for 15 minutes, and neat DMF (2.87 mL, 37.1 mmol) was added. The mixture was stirred for 15 minutes at −78° C., then quenched with saturated ammonium chloride solution (50 mL) and allowed to warm to ambient temperature. The mixture was diluted with water, extracted with EtOAc, dried over sodium sulfate and concentrated to 3.5 g (96%) of an orange oil/liquid.
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2.87 mL
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]2[CH2:15][CH2:14]2)[N:8]=1.CN([CH:19]=[O:20])C>C1COCC1>[CH:13]1([C:9]2[N:8]=[C:7]([CH:19]=[O:20])[CH:12]=[CH:11][CH:10]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
2.87 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C1CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried flask
ADDITION
Type
ADDITION
Details
was charged with dry THF (75 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at −78° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride solution (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 3.5 g (96%) of an orange oil/liquid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(CC1)C1=CC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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